3-Methoxy-3-methylazetidine
Overview
Description
3-Methoxy-3-methylazetidine is a chemical compound with the molecular formula C5H11NO . It is often used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylazetidine can be represented by the InChI code: 1S/C5H11NO.ClH/c1-5(7-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H . The exact mass of the molecule is 137.06100 .Physical And Chemical Properties Analysis
3-Methoxy-3-methylazetidine is a solid at room temperature . It has a molecular weight of 137.61 g/mol . The compound has a density of 0.9±0.1 g/cm3 and a boiling point of 103.4±33.0 °C at 760 mmHg .Scientific Research Applications
- Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of recent advances .
- Azetidines have been used as motifs in drug discovery .
- Their unique reactivity and stability make them suitable for the development of new therapeutic agents .
- Azetidines have been used in polymerization processes .
- Their reactivity and stability allow for the creation of polymers with unique properties .
- Azetidines have been used as chiral templates in organic synthesis .
- They can induce chirality in other compounds, which is important in the synthesis of enantiomerically pure compounds .
- N3-Substituted Amidrazone derivatives, which could potentially include “3-Methoxy-3-methylazetidine”, have been studied as potential agents against Gram-positive bacteria .
- The antibacterial activity of these compounds was predicted using generalized linear models (GLMs) based on the results of antimicrobial activity tests .
Organic Synthesis and Medicinal Chemistry
Drug Discovery
Polymerization
Chiral Templates
Antibacterial Agents
- “3-Methoxy-3-methylazetidine hydrochloride” is used in chemical synthesis .
- It is available for purchase from chemical suppliers, indicating that it may be used as a starting material or reagent in various chemical reactions .
Chemical Synthesis
Research and Development
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-methoxy-3-methylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOJPCZZYNBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677289 | |
Record name | 3-Methoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylazetidine | |
CAS RN |
877665-31-1 | |
Record name | 3-Methoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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